molecular formula C17H17NO3 B13963463 4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide CAS No. 36776-11-1

4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide

Cat. No.: B13963463
CAS No.: 36776-11-1
M. Wt: 283.32 g/mol
InChI Key: CWXMTNHXMWUSTO-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide typically involves the reaction of 4-methoxybenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, the compound may interact with other molecular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-4-oxo-n-phenylbutanamide can be compared with other similar compounds, such as:

    4-(4-Hydroxyphenyl)-4-oxo-n-phenylbutanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(4-Bromophenyl)-4-oxo-n-phenylbutanamide: Similar structure but with a bromine atom instead of a methoxy group.

    4-(4-Nitrophenyl)-4-oxo-n-phenylbutanamide: Similar structure but with a nitro group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different substituents on the phenyl ring can significantly influence the compound’s biological activity and chemical behavior.

Properties

CAS No.

36776-11-1

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-(4-methoxyphenyl)-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H17NO3/c1-21-15-9-7-13(8-10-15)16(19)11-12-17(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

CWXMTNHXMWUSTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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